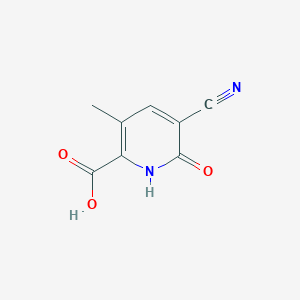
5-シアノ-3-メチル-6-オキソ-1,6-ジヒドロピリジン-2-カルボン酸
概要
説明
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1367865-25-5 . It has a molecular weight of 178.15 . The IUPAC name for this compound is 5-cyano-3-methyl-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H6N2O3/c1-4-2-5(3-9)7(11)10-6(4)8(12)13/h2H,1H3,(H,10,11)(H,12,13) . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
作用機序
Target of Action
The primary target of the compound 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cell concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid acts as a potent inhibitor of the hUP1 enzyme . It interferes with the reversible phosphorolysis of uridine (Urd) to uracil and ribose-1-phosphate in the presence of inorganic phosphate, using the pyrimidine salvage pathway . This inhibition disrupts the normal function of the hUP1 enzyme, leading to changes in the cell concentration of uridine.
Biochemical Pathways
The inhibition of hUP1 by 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid affects the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines, including uridine, to be reused by the cell. The disruption of this pathway leads to an increase in the levels of intracellular uridine .
Result of Action
The inhibition of hUP1 by 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid leads to a decrease in cell proliferation, mainly through cell cycle arrest and senescence . This results in an increase in the levels of intracellular uridine and a reduction in cell proliferation during chronic treatment .
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes represent various hazards like harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
生化学分析
Biochemical Properties
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine. This interaction is significant because uridine is involved in RNA synthesis and other cellular processes . The compound acts as an inhibitor of hUP1, thereby modulating the levels of uridine within the cell .
Cellular Effects
The effects of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid on various cell types and cellular processes are profound. In hepatocellular carcinoma (HepG2) cells, the compound has been shown to reduce cell proliferation by inducing cell cycle arrest and senescence . This effect is achieved by increasing the levels of intracellular uridine, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of hUP1, inhibiting its activity and preventing the phosphorolysis of uridine to uracil and ribose-1-phosphate . This inhibition leads to an accumulation of uridine within the cell, which can affect various biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its ability to inhibit cell proliferation and induce senescence in HepG2 cells during chronic treatment .
Dosage Effects in Animal Models
The effects of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell proliferation without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and necrosis have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as hUP1, which is part of the pyrimidine salvage pathway . This pathway is crucial for the recycling of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . The compound’s inhibition of hUP1 affects the flux of metabolites through this pathway, leading to changes in metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions and cellular processes .
特性
IUPAC Name |
5-cyano-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-2-5(3-9)7(11)10-6(4)8(12)13/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKXXVTUWJFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)
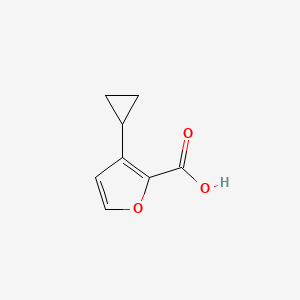

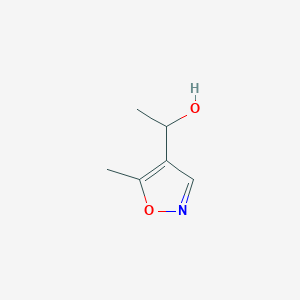


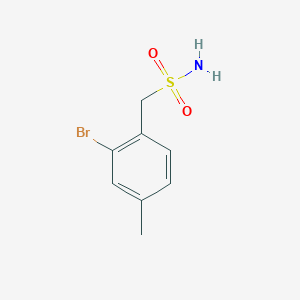
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
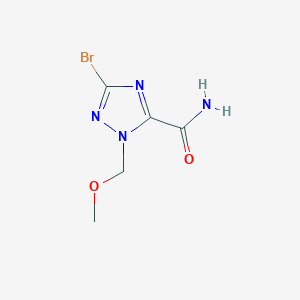
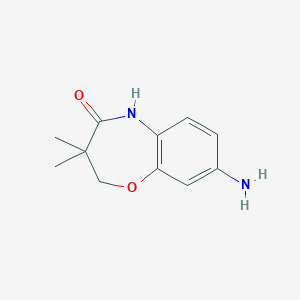
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
